Phccc
Overview
Description
N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, commonly known as PHCCC, is a research compound that acts as a ligand for glutamate receptors. It is particularly known for being a positive allosteric modulator at the metabotropic glutamate receptor 4 (mGluR4) subtype and an agonist at the metabotropic glutamate receptor 6 (mGluR6). This compound has shown potential in various scientific research applications, including neurobiology and pharmacology .
Mechanism of Action
Target of Action
PHCCC, or (−)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a research drug that primarily targets glutamate receptors . It acts as a positive allosteric modulator at the mGluR4 subtype and an agonist at mGluR6 . These receptors play a crucial role in modulating neurotoxicity of excitatory amino acids and have been suggested as potential targets for novel treatments for Parkinson’s disease .
Mode of Action
This compound interacts with its targets by increasing the potency of agonists and enhancing their maximum efficacy . At higher concentrations, it directly activates mGluR4 with low efficacy . The binding site of this compound is localized in the transmembrane region of the receptor .
Biochemical Pathways
This compound affects the glutamatergic neurotransmission pathway . It modulates neurotoxicity of excitatory amino acids and beta-amyloid-peptide (bAP), as well as epileptic convulsions, most likely via presynaptic inhibition of glutamatergic neurotransmission .
Result of Action
This compound has been shown to reduce proliferation and promote differentiation of cerebellar granule cell neuroprecursors . It also exhibits neuroprotective effects against beta-amyloid-peptide (bAP) and NMDA toxicity in mixed cultures of mouse cortical neurons . These effects suggest that this compound could have potential therapeutic applications in neurodegenerative diseases like Parkinson’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the growth conditions of cell cultures can affect the action of this compound . .
Biochemical Analysis
Biochemical Properties
PHCCC plays a significant role in biochemical reactions, particularly as a positive modulator of the mGlu4 receptor . It interacts with metabotropic glutamate receptors, specifically the mGlu4 subtype . The nature of these interactions involves the enhancement of the receptor’s response to glutamate, the primary excitatory neurotransmitter in the nervous system .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In immature rat cerebellar granule cell cultures, exposure to this compound reduced thymidine incorporation, indicating a decrease in cell proliferation . This effect was sensitive to growth conditions and was attenuated by two mGlu4 receptor antagonists .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to mGlu4 receptors, enhancing their response to glutamate . This modulation can influence various cellular processes, including cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in rat cerebellar granule cell cultures, this compound reduced thymidine incorporation, indicating a decrease in cell proliferation . This effect was observed over a period of time and was sensitive to the growth conditions of the cultures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, intracerebroventricular administration of this compound produced an antiparkinsonian effect in a dopamine depletion akinesia model .
Metabolic Pathways
This compound is involved in the glutamate signaling pathway through its interaction with mGlu4 receptors . This interaction can influence various metabolic processes, including cell proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHCCC involves the formation of the cyclopropa[b]chromen-1a-carboxamide structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclopropanation and subsequent modifications .
Industrial Production Methods
This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
PHCCC undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the hydroxyimino group.
Substitution: The phenyl group can be substituted with other functional groups to create derivatives of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and enhance the compound’s properties .
Scientific Research Applications
PHCCC has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
CPCCOEt: Another modulator of metabotropic glutamate receptors, but with different selectivity and effects.
Uniqueness
This compound’s uniqueness lies in its dual role as a positive allosteric modulator of mGluR4 and an agonist at mGluR6. This dual activity allows it to modulate glutamate signaling more effectively, making it a valuable tool for studying and potentially treating neuropsychiatric disorders .
Properties
CAS No. |
177610-87-6 |
---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(1aR,7E,7aR)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-/t13-,17-/m1/s1 |
InChI Key |
FPXPIEZPAXSELW-REIIWYCASA-N |
Isomeric SMILES |
C1[C@H]\2[C@@]1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 |
SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PHCCC binds to an allosteric site on mGluR4, distinct from the glutamate binding site. This binding enhances the receptor's affinity for glutamate, thereby potentiating its activity. [, , , ]
ANone: this compound binding to mGluR4 leads to a variety of downstream effects, including:
- Inhibition of adenylyl cyclase activity: This reduces the production of cyclic AMP (cAMP), a key second messenger involved in various cellular processes. []
- Inhibition of the phosphatidylinositol-3-kinase (PI3K) pathway: This pathway plays a crucial role in cell growth, proliferation, and survival. []
- Modulation of neurotransmitter release: this compound, via mGluR4 activation, can inhibit the release of glutamate and GABA in specific brain regions. [, , , ]
- Neuroprotection: this compound has demonstrated neuroprotective effects in various models of neuronal injury, including those involving excitotoxicity and oxidative stress. [, , , , ]
A: While primarily acting as a PAM, some studies suggest this compound might possess partial agonist activity at mGluR4 at higher concentrations. []
ANone: The molecular formula of this compound is C17H12N2O3, and its molecular weight is 292.29 g/mol.
ANone: While the provided research doesn't delve deep into the spectroscopic characterization of this compound, techniques like NMR and IR spectroscopy have likely been employed to confirm its structure and study its interactions with mGluR4.
A: this compound has been administered via various routes in research settings, including intraperitoneal, subcutaneous, and intracerebroventricular injections. [, , , , ]
ANone: Research suggests this compound holds potential therapeutic value for conditions such as:
- Parkinson's disease: this compound has shown efficacy in reversing motor deficits in rodent models of Parkinson's disease. [, , , , ]
- Multiple sclerosis: this compound's ability to modulate immune responses and promote regulatory T cells points to potential applications in treating autoimmune diseases like multiple sclerosis. []
- Medulloblastoma: this compound has demonstrated antiproliferative effects on medulloblastoma cells and reduced tumor growth in animal models, highlighting its potential as an anticancer agent. []
- Anxiety and Depression: Studies show anxiolytic-like effects of this compound when injected into specific brain regions of rats, indicating potential therapeutic avenues for anxiety disorders. [, , ]
ANone: this compound faces certain limitations:
- Selectivity: While relatively selective for mGluR4, this compound may interact with other targets, especially at higher concentrations. [, , ]
- Potency: this compound exhibits relatively low potency compared to other mGluR4 PAMs, necessitating higher doses that could lead to off-target effects. [, ]
- Solubility and Bioavailability: this compound's poor water solubility and potentially limited bioavailability pose challenges for its therapeutic development. [, , ]
ANone: Future research on this compound should focus on:
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